

Application Notes: Measuring Brd7-IN-3 Target Engagement with the NanoBRET™ Assay

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Compound of Interest

Compound Name: *Brd7-IN-3*

Cat. No.: *B15136999*

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Introduction

Bromodomain-containing protein 7 (Brd7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic readers by recognizing acetylated lysine residues on histones.[1][2] As a component of the PBAF chromatin remodeling complex, Brd7 is involved in transcriptional regulation, cell cycle progression, and DNA repair.[1][3] Its dysregulation is implicated in various cancers, including prostate, breast, and nasopharyngeal carcinoma, making it a compelling target for therapeutic intervention.[3][4][5] Brd7 has been shown to interact with key tumor suppressors like p53 and influence signaling pathways such as Ras/MEK/ERK and Wnt/ β -catenin.[1][5]

Brd7-IN-3 (also known as compound 1-78) is a potent and selective inhibitor designed to target the bromodomain of Brd7.[6][7] To validate the efficacy of such inhibitors, it is crucial to quantify their ability to engage the target protein directly within the complex environment of a living cell. The NanoBRET™ Target Engagement (TE) assay is a robust method for this purpose.[8] It measures the binding of a small molecule to a target protein in real-time within intact cells, providing quantitative data on compound affinity and occupancy.[8][9]

This document provides a detailed protocol for utilizing the NanoBRET™ TE assay to measure the intracellular target engagement of **Brd7-IN-3** with the Brd7 protein.

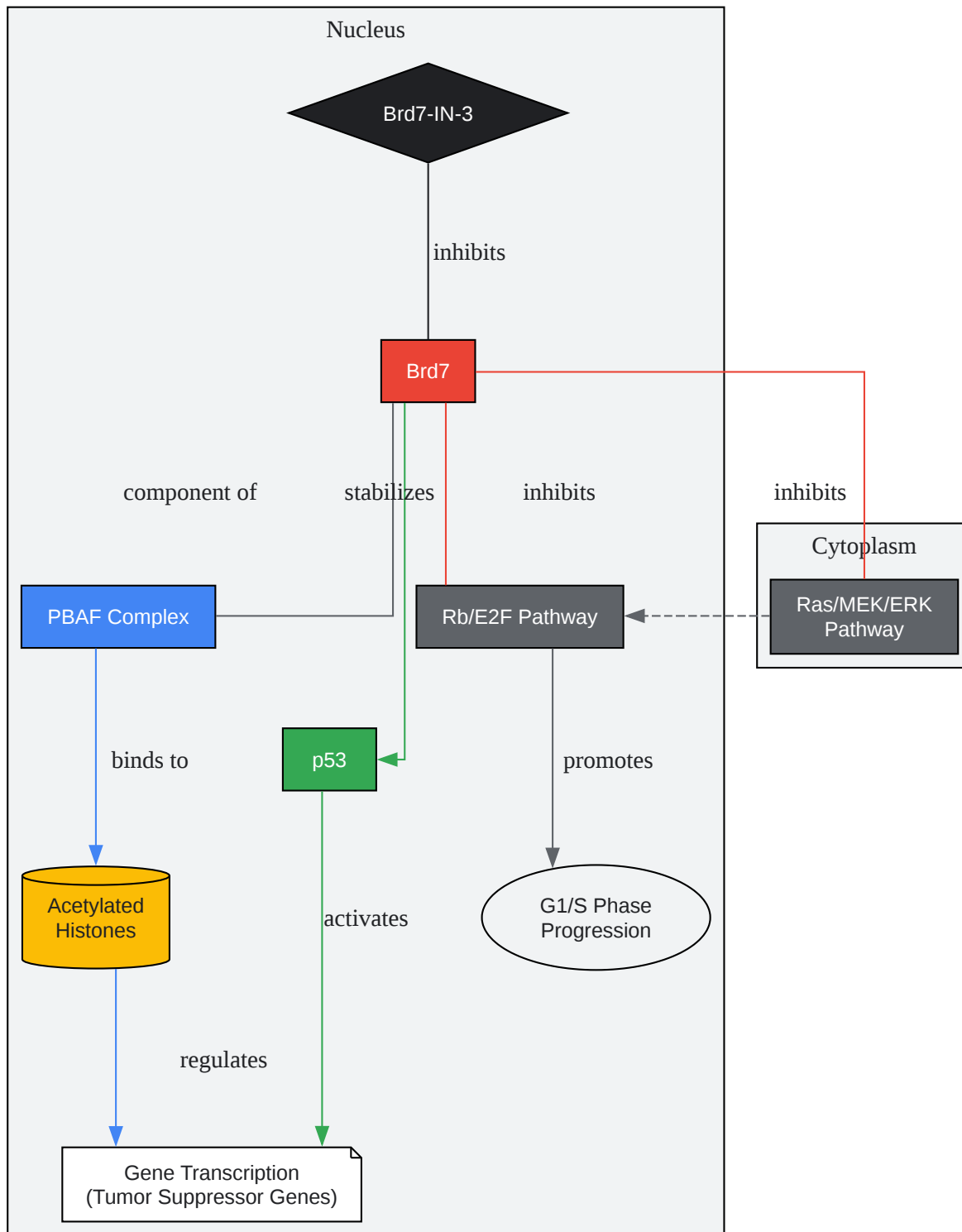
Principle of the NanoBRET™ Target Engagement Assay

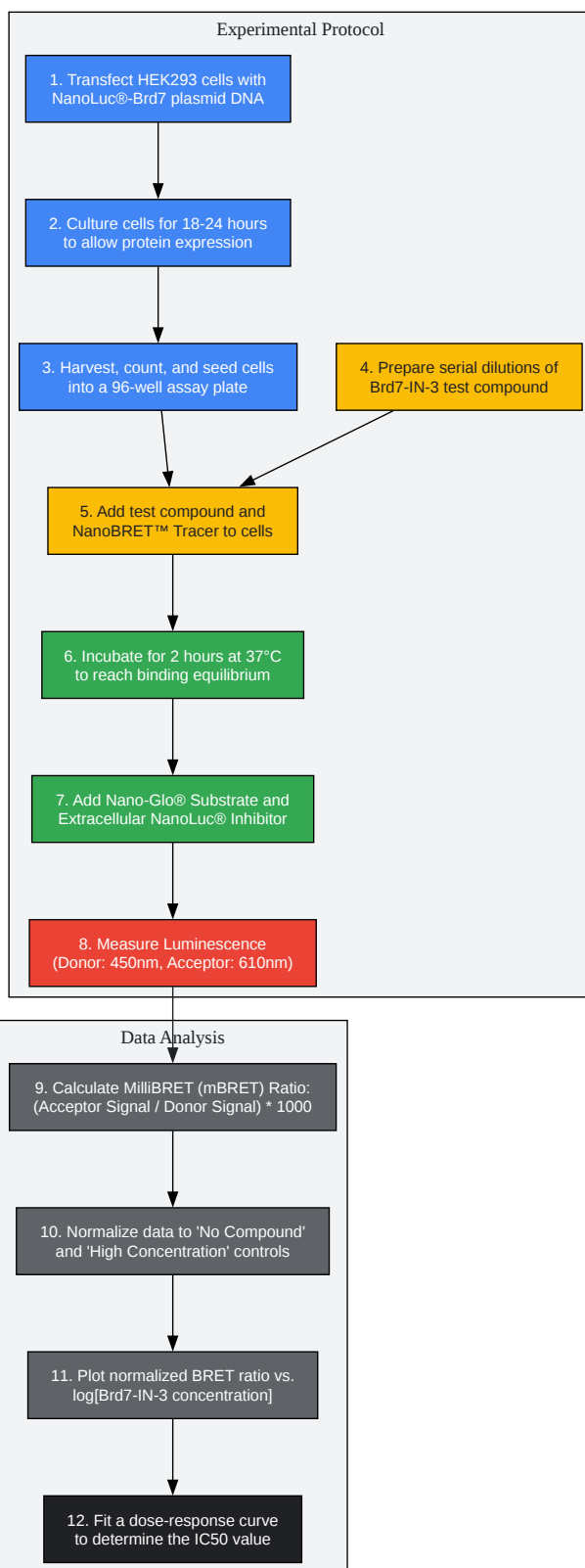
The NanoBRET™ TE assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer phenomenon.[10][11] The key components are:

- **A Target Fusion Protein:** The target protein, Brd7, is fused to NanoLuc® (Nluc) luciferase, a small, bright engineered enzyme that acts as the BRET donor.[8][11] This fusion protein is expressed in live cells.
- **A Fluorescent Tracer:** A cell-permeable fluorescent molecule (tracer) that specifically and reversibly binds to the Brd7 bromodomain serves as the BRET acceptor.[8]
- **Competitive Displacement:** When the tracer binds to the NanoLuc®-Brd7 fusion protein, the close proximity allows for energy transfer from the luciferase donor (upon addition of its substrate) to the fluorescent acceptor, generating a BRET signal.[12] When a test compound like **Brd7-IN-3** is introduced, it competes with the tracer for the Brd7 binding pocket. This displacement leads to a dose-dependent decrease in the BRET signal, which can be used to determine the compound's intracellular affinity (IC50).[12][13]

Brd7 Signaling and Regulation

Brd7 functions as a critical regulator in several key cellular pathways. As a subunit of the PBAF chromatin remodeling complex, it binds to acetylated histones to influence gene transcription. [1] It plays a significant role as a tumor suppressor by interacting with and stabilizing p53, and by negatively regulating cell cycle progression through pathways like Ras/MEK/ERK and Rb/E2F.[5][14]





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